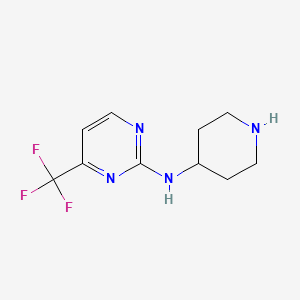

N4-piperidinyl-4-(trifluoromethyl)-2-pyrimidinamine

Description

Properties

IUPAC Name |

N-piperidin-4-yl-4-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N4/c11-10(12,13)8-3-6-15-9(17-8)16-7-1-4-14-5-2-7/h3,6-7,14H,1-2,4-5H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUYVHGORNYQPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-trifluoromethyl-2(1H)-pyridinone

1.1. Method A: Cyclization with Ammonium Salt

A mixture of condensation products is directly cyclized in one step to produce 4-trifluoromethyl-2(1H)-pyridinone by reaction with an ammonium salt of an acid, formamide, or formamide with an acid salt. Aliphatic or aromatic organic acid ammonium salts can be used, though C1-C4 alkanoic acids' ammonium salts are preferred; ammonium formate and ammonium acetate are the most favored.

Approximately equimolar quantities of the mixture of condensation products and the ammonium salt of the organic acid are minimally required, although a 2-4 fold excess of the ammonium salt is generally preferred. This reaction is preferably conducted without solvent, but a polar high-boiling solvent miscible with water can be used; formamide, dimethyl formamide, dimethyl acetamide, and 1-methyl-2-pyrrolidinone are among the preferred solvents. The reaction is conducted at a temperature from about 120° C to about 180° C, with 150° C to 160° C typically preferred. The product is isolated via conventional techniques such as precipitation followed by filtration.

1.2. Method B: Cyclization with Unsubstituted Amide and Methoxide

The mixture of condensation products may be treated with an unsubstituted amide (RCONH2) and methoxide to form a mixture of amides, which is then cyclized with acid. Approximately equimolar quantities of the mixture of condensation products, formamide, and catalytic (e.g. 5%) methoxide (in methanol) are minimally required, although an excess of formamide and 0.3-0.7 molar equivalents of methoxide is generally preferred.

This reaction is performed in the presence of a polar solvent that is miscible with water, such as formamide, dimethyl formamide, dimethyl acetamide, 1-methyl-2-pyrrolidinone, tetrahydrofuran, or alcohols like methanol. The reaction is conducted at a temperature from about 40° C to about 150° C, with temperatures from 60° C to 100° C usually preferred.

The intermediate mixture of amides is cyclized without isolation by adding a protic inorganic or organic acid. Acetic acid and aqueous hydrochloric acid are particularly favored, with enough acid to neutralize the base initially charged plus an additional 0.05-0.20 molar equivalents being required.

1.3. Method C: Reaction with Strong Mineral Acid and Water

The mixture of condensation products may be treated with a strong mineral acid and water to form a lactone, which is subsequently reacted with ammonia. Any strong mineral acid can be used, but sulfuric acid is preferred. The mixture of condensation products is added to water and acid, then heated to reflux and distilled. The two-phase distillate boiling from about 95-100° C at atmospheric pressure is collected, and the lower phase contains the intermediate lactone.

The intermediate lactone layer is then reacted with ammonia. The ammonia may be anhydrous or in solution with a solvent such as water, methanol, or acetonitrile, and while equimolar amounts of ammonia are minimally required, excesses are usually preferred. The reaction with ammonia is usually conducted below room temperature; with aqueous mixtures, the reaction is usually performed between about 0 and about 10° C, while with anhydrous ammonia, it is usually performed at about -41° C.

1.4. Method D: Reaction with Organic Anhydride and PPTS

The mixture of condensation products may be treated with an organic anhydride and PPTS to form a mixture of dienoates, which is subsequently cyclized with an ammonium salt of an acid, formamide, or formamide with an acid salt as in method (a), or with an unsubstituted amide (RCONH2) and methoxide to form a mixture of amides, which is subsequently cyclized with acid as in method (b).

Approximately equimolar quantities of the mixture of condensation products and acetic anhydride are minimally required, although an excess of acetic anhydride is generally preferred; only a catalytic amount of PPTS is required, with 1 to 2 mole percent usually being sufficient. This reaction is conveniently performed without any additional solvents at the reflux temperature of the mixture.

Synthesis of 4-trifluoromethyl 2-pyrones and pyridones

An efficient method for synthesizing 4-trifluoromethyl 2-pyrones involves the Brønsted base-catalyzed Pechmann-type reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate. Using 2-dimethylamino pyridine (2-DMAP) as a catalyst, the resulting 4-trifluoromethyl 2-pyrones are formed in good to excellent yields. The reaction also provides 4-trifluoromethyl 2-pyridones by using easily available NH4OAc as a source of NH3.

Synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives

To a solution of stannous chloride dihydrate in hydrochloric acid at 0 °C, N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine 5 is added in portions and stirred for 6 h. Progress of reaction is monitored by TLC. Upon completion, the mixture is poured into crushed ice, made alkaline with solid sodium hydroxide, and extracted with ethyl acetate. The combined organic layer is washed two to three times with water and dried over anhydrous sodium sulfate. The solvent is evaporated to get crude product, which is purified by recrystallization from methylene chloride to get the compound as a yellow solid.

Compound 7 is taken in dry N,N-dimethyl formamide and cooled to 0–5 °C in ice bath. Then isobutyl chloroformate and N-methyl morpholine are added to the reaction mixture. The reaction mixture is allowed to stir for 10–15 min. After that 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine 6 is added, then reaction mixture is allowed to room temperature under stirring for 5–6 h. Progress of reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure and residue is taken in water and extracted with ethyl acetate. The organic layer is dried with anhydrous sodium sulphate, the solvent was evaporated to get crude product which is purified by column chromatography over silica gel (60–120 mesh) using MDC and methanol (1:1) to get N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide ( 8 ).

Chemical Reactions Analysis

Types of Reactions

N4-piperidinyl-4-(trifluoromethyl)-2-pyrimidinamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidine core.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Piperidine derivatives, trifluoromethylation reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N4-piperidinyl-4-(trifluoromethyl)-2-pyrimidinamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N4-piperidinyl-4-(trifluoromethyl)-2-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine ring can interact with various binding sites, modulating the activity of the target proteins and pathways.

Comparison with Similar Compounds

Comparative Analysis with Analogues

Structural and Physicochemical Comparisons

Table 1: Structural and Molecular Features

| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| N4-Piperidinyl-4-(trifluoromethyl)-2-pyrimidinamine | N4-piperidinyl, 4-CF₃ | C₁₀H₁₃F₃N₄ | 252.23* | Enhanced lipophilicity; potential CNS penetration due to piperidinyl group. |

| 2-Amino-4-(trifluoromethyl)pyrimidine | 4-CF₃, no N4 substituent | C₅H₄F₃N₃ | 163.10 | Minimal steric hindrance; limited solubility due to lack of bulky groups. |

| 4-(4-Methylpiperidin-1-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine | N4-(4-methylpiperidinyl), 6-(4-CF₃-phenyl) | C₁₇H₁₉F₃N₄ | 352.36 | Hydrophobic phenyl group; potential for enhanced target selectivity. |

| N-Ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine | N-ethyl, 4-S-(4-fluorophenyl), 6-CF₃ | C₁₃H₁₁F₄N₃S | 317.31 | Sulfur atom introduces polarizability; possible antimicrobial activity. |

*Calculated based on molecular formula.

Antiviral and Antimicrobial Activity

- SRI-32007 (Cyr997) : A morpholinyl-substituted pyrimidinamine () demonstrated HBV antiviral activity, suggesting pyrimidinamine derivatives can target viral replication pathways. The piperidinyl group in the target compound may offer similar efficacy with improved pharmacokinetics due to altered steric and electronic properties .

- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives (): Exhibited moderate antimicrobial and antioxidant activity. The piperidinyl group in the target compound may enhance membrane permeability compared to pyridyl substituents .

Kinase Inhibition

Key Differentiators

Piperidinyl vs.

Trifluoromethyl Group :

- Present in all compared compounds, this group enhances metabolic stability and electron-withdrawing effects, critical for receptor binding .

Aromatic vs. Aliphatic Substituents :

- Phenyl or thiazole groups (e.g., ) introduce π-π stacking interactions, while aliphatic chains (e.g., N-ethyl in ) may reduce cytotoxicity .

Biological Activity

Chemical Structure and Properties

N4-piperidinyl-4-(trifluoromethyl)-2-pyrimidinamine is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with a trifluoromethyl group and a piperidine moiety. The molecular formula is , with a molecular weight of approximately 292.25 g/mol.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 8.3 | |

| HeLa (Cervical Cancer) | 10.1 |

The mechanism underlying the anticancer activity of this compound appears to involve the inhibition of specific kinases associated with cancer proliferation. For instance, studies have shown that it inhibits the activity of the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell division and survival.

Antiviral Activity

In addition to its anticancer effects, this compound has shown antiviral properties, particularly against influenza viruses. Research indicates that it can inhibit viral replication by interfering with viral RNA synthesis.

Case Study: Influenza Virus Inhibition

A study conducted by Zhang et al. (2022) demonstrated that treatment with this compound significantly reduced viral titers in infected cells. The compound was administered at varying concentrations, and a dose-dependent response was observed.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it exhibits antibacterial activity against several Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Toxicity studies have indicated that the compound has a favorable safety margin in preclinical models.

Case Study: Acute Toxicity Evaluation

A recent toxicity study assessed the acute effects of the compound in mice. The results showed no significant adverse effects at doses up to 200 mg/kg body weight, suggesting a relatively low toxicity profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N4-piperidinyl-4-(trifluoromethyl)-2-pyrimidinamine, and how are intermediates characterized?

- Methodological Answer: The compound is typically synthesized via multi-step reactions involving cyclocondensation of trifluoromethyl-substituted precursors with piperidine derivatives. For example, intermediates like 4-(trifluoromethyl)pyrimidin-2-amine (PW7) are synthesized using nucleophilic substitution or Suzuki coupling, followed by purification via column chromatography . Characterization involves NMR (¹H/¹³C) to confirm regioselectivity, mass spectrometry for molecular weight verification, and HPLC for purity assessment (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer: X-ray crystallography resolves stereochemistry, while IR spectroscopy identifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas, and thermal gravimetric analysis (TGA) assesses stability under varying temperatures .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer: The trifluoromethyl group enhances lipophilicity (logP ~3.2) and metabolic stability by reducing oxidative metabolism. Its electron-withdrawing nature increases electrophilicity, affecting binding to biological targets like kinases or receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

- Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). A systematic approach includes:

- Replicating studies under standardized protocols (e.g., NIH/3T3 vs. HeLa cells).

- Validating target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Cross-referencing with structural analogs (e.g., 4-[(3,4-dichlorophenyl)sulfanyl] derivatives) to isolate substituent effects .

Q. What strategies optimize the compound’s selectivity for kinase inhibition in cancer research?

- Methodological Answer:

- Structure-Activity Relationship (SAR) : Modifying the piperidine ring’s substituents (e.g., N-methyl vs. N-ethyl) alters steric hindrance and hydrogen bonding.

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to ATP pockets, prioritizing derivatives with lower ΔG values (<-8 kcal/mol) .

- In Vivo Validation : Use orthotopic tumor models to compare efficacy and off-target effects .

Q. How does the piperidinyl moiety impact pharmacokinetic properties, and what are the trade-offs in drug design?

- Methodological Answer: The piperidinyl group improves solubility via hydrogen bonding but may reduce blood-brain barrier (BBB) penetration due to increased polarity. Strategies include:

- Introducing prodrugs (e.g., ester derivatives) to enhance bioavailability.

- Balancing logD values (1.5–2.5) to optimize tissue distribution .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer: Key challenges include controlling racemization during amide coupling and minimizing byproducts (e.g., diastereomers). Solutions involve:

- Asymmetric catalysis (e.g., chiral palladium complexes) for stereocontrol.

- Continuous-flow reactors to improve yield (>80%) and reduce batch variability .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.